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molecular formula C7H8N2 B8697106 3-Methyl-6-vinylpyridazine

3-Methyl-6-vinylpyridazine

Cat. No. B8697106
M. Wt: 120.15 g/mol
InChI Key: KXOALCNSJPMPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09063126B2

Procedure details

Potassium vinyltrifluoroborate (Aldrich, 1.71 g, 12.7 mmol), 3-bromo-6-methylpyridazine (Example 148A, 1.95 g, 11.3 mmol) and triphenylphosphine (0.18 g, 0.67 mmol) were added at room temperature to a solution of Cs2CO3 (10.1 g, 31.0 mmol) in water (9.5 mL). Tetrahydrofuran (85 mL) was added, and the reaction flask was evacuated and purged with nitrogen (3 cycles). PdCl2 (50 mg, 0.28 mmol) was added, and the reaction flask was again evacuated and purged with nitrogen (3 cycles), then heated under nitrogen at 75-80° C. for 22 hours. The mixture was cooled to room temperature and the aqueous layer was separated and extracted with ethyl ether (3×50 mL). The combined organic phase was concentrated to a volume of approximately 5 mL, and the residue was purified by flash chromatography (80 g silica, eluted with hexanes-ethyl acetate, 100:0-90:10): 1H NMR (300 MHz, methanol-d4) δ ppm 2.71 (s, 3H) 5.63 (d, J=11.2 Hz, 1H) 6.18 (d, J=18.3 Hz, 1H) 7.04 (dd, J=17.8, 11.0 Hz, 1H) 7.23-7.34 (m, J=8.8 Hz, 1H) 7.49 (d, J=8.8 Hz, 1H).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
50 mg
Type
catalyst
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([B-](F)(F)F)=[CH2:2].[K+].Br[C:9]1[N:10]=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O.Cl[Pd]Cl.O1CCCC1>[CH3:15][C:12]1[N:11]=[N:10][C:9]([CH:1]=[CH2:2])=[CH:14][CH:13]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
1.95 g
Type
reactant
Smiles
BrC=1N=NC(=CC1)C
Name
Quantity
0.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Cs2CO3
Quantity
10.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
9.5 mL
Type
solvent
Smiles
O
Step Two
Name
PdCl2
Quantity
50 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Step Three
Name
Quantity
85 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen (3 cycles)
CUSTOM
Type
CUSTOM
Details
the reaction flask was again evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen (3 cycles)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase was concentrated to a volume of approximately 5 mL
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (80 g silica, eluted with hexanes-ethyl acetate, 100:0-90:10)

Outcomes

Product
Name
Type
Smiles
CC=1N=NC(=CC1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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